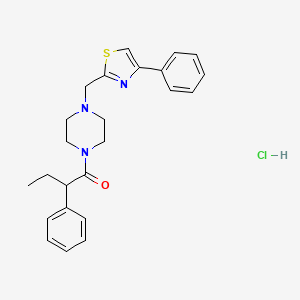

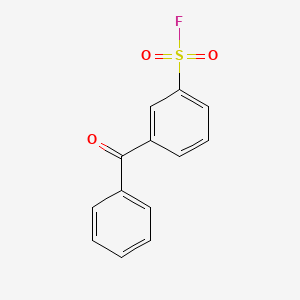

![molecular formula C23H23N5O2S B2707352 N1-(3,5-dimethylphenyl)-N2-(2-(2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide CAS No. 894030-74-1](/img/structure/B2707352.png)

N1-(3,5-dimethylphenyl)-N2-(2-(2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

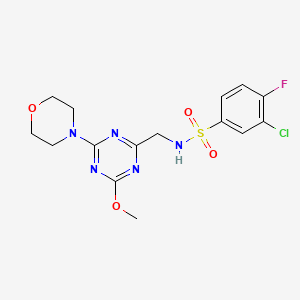

The compound you mentioned is a complex organic molecule that contains several functional groups, including a phenyl group, a thiazole group, a triazole group, and an oxalamide group. These groups are common in many pharmaceuticals and biologically important compounds .

Molecular Structure Analysis

The molecule contains a 1,2,4-triazole ring, which is a five-membered ring containing three nitrogen atoms and two carbon atoms . It also contains a thiazole ring, which is a five-membered ring containing one nitrogen atom, one sulfur atom, and three carbon atoms.Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present in its structure. For example, the triazole ring is known to participate in various chemical reactions, often acting as a main pharmacophore through hydrogen-bonding and dipole interactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups it contains. For example, the presence of multiple nitrogen atoms could enhance its ability to form hydrogen bonds, potentially affecting its solubility and stability .Aplicaciones Científicas De Investigación

Anticancer Applications

The compound could potentially be used in anticancer treatments. Derivatives of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine have been found to exhibit anticancer properties .

Antimicrobial Applications

The compound could also be used as an antimicrobial agent. It has been found that similar compounds have antimicrobial properties, particularly against E. coli and P. aeruginosa (Gram-negative bacteria), and S. aureus (Gram-positive bacteria) .

Antifungal Applications

The compound could be used as an antifungal agent. Similar compounds have been found to be effective against C. albicans .

Anti-inflammatory Applications

The compound could potentially be used in anti-inflammatory treatments. Similar compounds have been found to exhibit anti-inflammatory properties .

Enzyme Inhibitor

The compound could be used as an enzyme inhibitor. Derivatives of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine have been found to inhibit various enzymes, including carbonic anhydrase, cholinesterase, alkaline phosphatase, anti-lipase, and aromatase .

Antitubercular Agent

The compound could potentially be used as an antitubercular agent. Similar compounds have been found to exhibit antitubercular properties .

Antioxidant Applications

The compound could potentially be used as an antioxidant. Derivatives of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine have been found to exhibit antioxidant properties .

Drug Design and Discovery

The compound could be used in drug design and discovery. The structure-activity relationship of biologically important 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines is of profound importance in drug design, discovery, and development .

Mecanismo De Acción

Target of action

The compound contains a 1,2,4-triazolo[3,2-b][1,3]thiazole moiety, which is known to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, enzyme inhibitors (carbonic anhydrase inhibitors, cholinesterase inhibitors, alkaline phosphatase inhibitors, anti-lipase activity, and aromatase inhibitors) and antitubercular agents . .

Mode of action

Compounds with similar structures are known to interact with their targets through hydrogen bond accepting and donating characteristics, making specific interactions with different target receptors .

Biochemical pathways

Without specific information on the compound’s targets, it’s difficult to determine the exact biochemical pathways it affects. Compounds with similar structures have been found to affect a variety of pathways due to their wide range of pharmacological activities .

Pharmacokinetics

In silico pharmacokinetic studies have been conducted on similar compounds .

Result of action

Similar compounds have been found to have diverse pharmacological activities .

Action environment

Propiedades

IUPAC Name |

N'-(3,5-dimethylphenyl)-N-[2-[2-(4-methylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23N5O2S/c1-14-4-6-17(7-5-14)20-26-23-28(27-20)19(13-31-23)8-9-24-21(29)22(30)25-18-11-15(2)10-16(3)12-18/h4-7,10-13H,8-9H2,1-3H3,(H,24,29)(H,25,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWLNWQLLJBJQPY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NN3C(=CSC3=N2)CCNC(=O)C(=O)NC4=CC(=CC(=C4)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23N5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

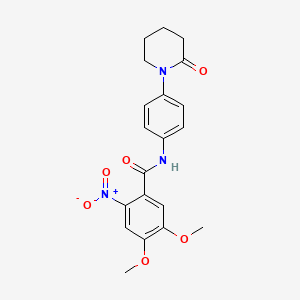

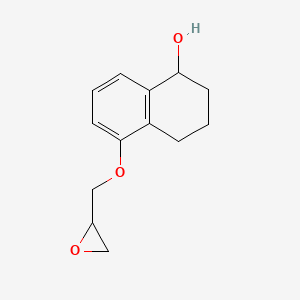

![2-(8-(4-ethoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2707272.png)

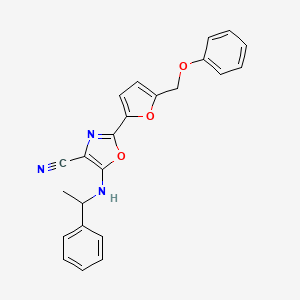

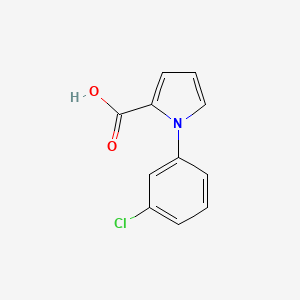

![methyl 2-[(5Z)-5-[(4-ethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetate](/img/structure/B2707273.png)

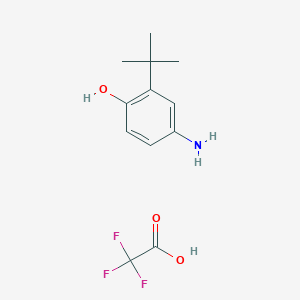

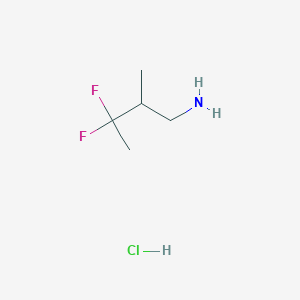

![4-benzyl-N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]piperazine-1-carboxamide](/img/structure/B2707279.png)

![ethyl 2-butyramido-3-carbamoyl-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2707281.png)

![(3Z)-3-[(1,3-benzodioxol-5-ylamino)methylene]-1-benzyl-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2707283.png)